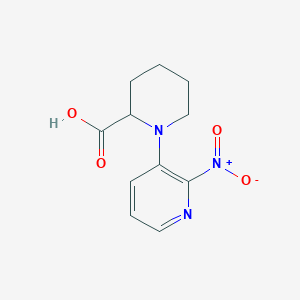
2-(Diethylamino)cyclohex-3-ene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)cyclohex-3-ene-1-carbonitrile is an organic compound that features a cyclohexene ring substituted with a diethylamino group and a nitrile group. This compound is of interest in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)cyclohex-3-ene-1-carbonitrile typically involves the reaction of cyclohexanone with diethylamine and a nitrile source under controlled conditions. One common method includes the use of trichlorophosphate in N,N-dimethylformamide as a solvent, followed by the addition of hydroxylamine hydrochloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)cyclohex-3-ene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexene oxides, while reduction can produce cyclohexylamines.
Applications De Recherche Scientifique
2-(Diethylamino)cyclohex-3-ene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)cyclohex-3-ene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as a nucleophile or electrophile in various reactions. These interactions influence the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene-1-carbonitrile: Lacks the diethylamino group, making it less versatile in certain reactions.
2-(Diethylamino)ethyl 1,1’-bi(cyclohexan)-3-ene-1-carboxylate: Contains an ester group, which alters its reactivity and applications.
3-Cyclohexene-1-carboxylic acid: Features a carboxylic acid group instead of a nitrile group, leading to different chemical properties.
Uniqueness
2-(Diethylamino)cyclohex-3-ene-1-carbonitrile is unique due to the presence of both a diethylamino group and a nitrile group on the cyclohexene ring
Propriétés
Numéro CAS |
90014-09-8 |
|---|---|
Formule moléculaire |
C11H18N2 |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
2-(diethylamino)cyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C11H18N2/c1-3-13(4-2)11-8-6-5-7-10(11)9-12/h6,8,10-11H,3-5,7H2,1-2H3 |
Clé InChI |
XTDPJLMBOQJSKX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1C=CCCC1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


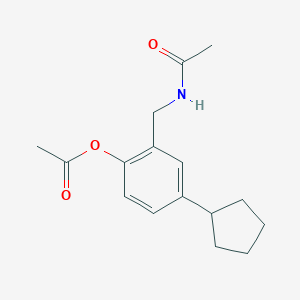
![7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid](/img/structure/B14379111.png)
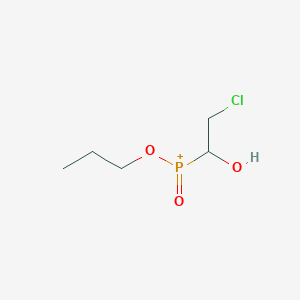

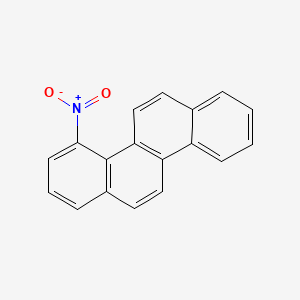
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperidine](/img/structure/B14379128.png)
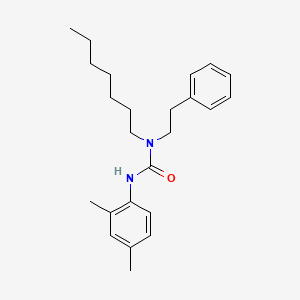
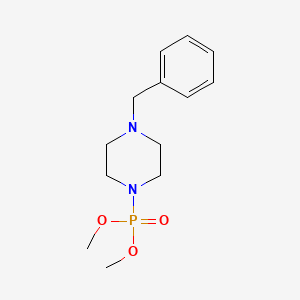
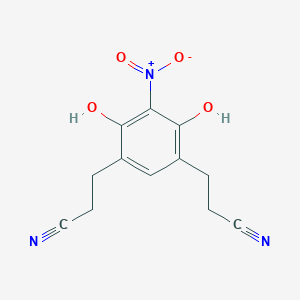
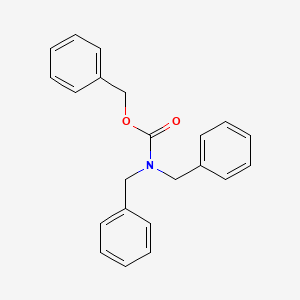

![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]urea](/img/structure/B14379165.png)
